molecular formula C21H31ClN4O2 B5917535 4-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}-N,N-diethylpiperidine-1-carboxamide

4-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}-N,N-diethylpiperidine-1-carboxamide

Cat. No.: B5917535
M. Wt: 406.9 g/mol
InChI Key: OKQFJBWECXFGIC-UHFFFAOYSA-N
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Description

4-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}-N,N-diethylpiperidine-1-carboxamide is a complex organic compound that features a piperazine ring substituted with a 3-chlorophenyl group and a piperidine ring substituted with a diethylcarbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}-N,N-diethylpiperidine-1-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the piperazine derivative. This can be achieved by reacting 3-chloroaniline with piperazine under suitable conditions to form 4-(3-chlorophenyl)piperazine . The next step involves the acylation of the piperazine derivative with a suitable acylating agent, such as diethylcarbamoyl chloride, to form the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts .

Chemical Reactions Analysis

Types of Reactions

4-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}-N,N-diethylpiperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Scientific Research Applications

4-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}-N,N-diethylpiperidine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}-N,N-diethylpiperidine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes or as an agonist/antagonist of specific receptors. The exact pathways involved depend on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}-N,N-diethylpiperidine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

4-[4-(3-chlorophenyl)piperazine-1-carbonyl]-N,N-diethylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31ClN4O2/c1-3-23(4-2)21(28)26-10-8-17(9-11-26)20(27)25-14-12-24(13-15-25)19-7-5-6-18(22)16-19/h5-7,16-17H,3-4,8-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKQFJBWECXFGIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)N1CCC(CC1)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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